molecular formula C23H27N3O6 B11207684 4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-3-(morpholin-4-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11207684
M. Wt: 441.5 g/mol
InChI Key: MPJWAENIKSSUAQ-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that includes a hydroxy group, a nitro group, and a morpholine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multiple steps, including the formation of the hexahydroquinoline core, the introduction of the hydroxy and nitro groups, and the attachment of the morpholine carbonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The morpholine carbonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group may produce an amine derivative.

Scientific Research Applications

4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups may play a role in its biological activity by interacting with enzymes or receptors. The morpholine carbonyl group may enhance its binding affinity to target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE: Lacks the morpholine carbonyl group.

    4-(4-HYDROXY-3-AMINOPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE: Contains an amino group instead of a nitro group.

Uniqueness

The presence of the morpholine carbonyl group in 4-(4-HYDROXY-3-NITROPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-4-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE distinguishes it from similar compounds, potentially enhancing its biological activity and binding affinity to molecular targets.

Properties

Molecular Formula

C23H27N3O6

Molecular Weight

441.5 g/mol

IUPAC Name

4-(4-hydroxy-3-nitrophenyl)-2,7,7-trimethyl-3-(morpholine-4-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C23H27N3O6/c1-13-19(22(29)25-6-8-32-9-7-25)20(14-4-5-17(27)16(10-14)26(30)31)21-15(24-13)11-23(2,3)12-18(21)28/h4-5,10,20,24,27H,6-9,11-12H2,1-3H3

InChI Key

MPJWAENIKSSUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C=C3)O)[N+](=O)[O-])C(=O)N4CCOCC4

Origin of Product

United States

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